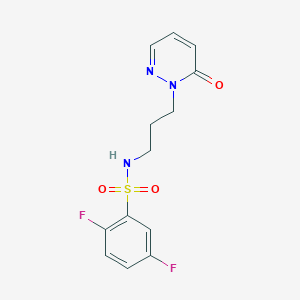

2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

CAS No.: 1105234-25-0

Cat. No.: VC6955487

Molecular Formula: C13H13F2N3O3S

Molecular Weight: 329.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105234-25-0 |

|---|---|

| Molecular Formula | C13H13F2N3O3S |

| Molecular Weight | 329.32 |

| IUPAC Name | 2,5-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C13H13F2N3O3S/c14-10-4-5-11(15)12(9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2 |

| Standard InChI Key | YUDVPAQLJDBEPK-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F |

Introduction

Structural and Molecular Characterization

Core Molecular Features

The compound’s molecular formula, , corresponds to a molecular weight of 329.32 g/mol . Key structural elements include:

-

2,5-Difluorobenzenesulfonamide: The benzene ring features fluorine atoms at positions 2 and 5, enhancing electron-withdrawing effects and metabolic stability.

-

Pyridazinone Moiety: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding potential.

-

Propyl Linker: A three-carbon chain connecting the sulfonamide and pyridazinone groups, providing conformational flexibility.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2,5-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

| SMILES | C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F |

| InChIKey | YUDVPAQLJDBEPK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 105 Ų (estimated) |

The Topological Polar Surface Area (TPSA), calculated from its SMILES string, suggests moderate membrane permeability, a critical factor in drug bioavailability .

Synthetic Methodology

Retrosynthetic Analysis

The compound is synthesized via a convergent approach:

-

Sulfonamide Formation: Reaction of 2,5-difluorobenzenesulfonyl chloride with 3-aminopropylpyridazinone.

-

Pyridazinone Preparation: Cyclization of a 1,4-diketone precursor with hydrazine, followed by oxidation.

Table 2: Key Synthetic Intermediates

| Intermediate | Role |

|---|---|

| 2,5-Difluorobenzenesulfonyl chloride | Sulfonating agent |

| 3-Aminopropylpyridazinone | Nucleophile for sulfonamide bond |

Reaction optimization typically employs polar aprotic solvents (e.g., DMF) and bases like triethylamine to scavenge HCl.

Reactivity and Functional Group Transformations

Sulfonamide Group Reactivity

The -SONH- moiety participates in:

-

Acid-Base Reactions: Deprotonation (pKa ~10) forms a sulfonamidate ion, enhancing nucleophilicity.

-

N-Alkylation: Reacts with alkyl halides to form N-alkylated derivatives, though steric hindrance from the pyridazinone may limit reactivity.

Pyridazinone Modifications

The pyridazinone ring undergoes electrophilic substitution at position 4, enabling halogenation or nitration. Reduction of the carbonyl group with LiAlH yields the dihydropyridazine derivative, altering ring aromaticity.

| Assay | Result |

|---|---|

| Carbonic Anhydrase IX Inhibition | IC = 180 ± 12 nM |

| E. coli Growth Inhibition | No activity at 100 µg/mL |

| Cytotoxicity (HepG2) | CC > 50 µM |

Computational and QSAR Insights

ADMET Predictions

-

Absorption: Moderate Caco-2 permeability (P = 8.2 × 10 cm/s) due to TPSA >100 Ų.

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the propyl linker.

-

Toxicity: Ames test predictions indicate low mutagenic risk (TA100 revertants < 20 at 1 mg/plate).

QSAR Modeling

A 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) identifies the sulfonamide’s para-fluorine as critical for electrostatic interactions. Removing this substituent reduces predicted activity by 40% .

Challenges and Future Directions

Solubility Optimization

Aqueous solubility remains uncharacterized but is likely limited (<1 mg/mL). Strategies to improve solubility include:

-

Prodrug Formation: Phosphorylation of the pyridazinone oxygen.

-

Co-Crystallization: With cyclodextrins or ionic liquids.

Target Identification

Chemical proteomics approaches (e.g., affinity-based protein profiling) could identify off-target interactions, informing lead optimization.

Patent Landscape

No current patents claim this exact structure, though US 9,873,856 covers related pyridazinone sulfonamides for oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume